molecular formula C15H12BrNO2S B1271511 1-Bromo-3-(isocyano(tosyl)methyl)benzene CAS No. 655256-70-5

1-Bromo-3-(isocyano(tosyl)methyl)benzene

Cat. No.: B1271511
CAS No.: 655256-70-5
M. Wt: 350.2 g/mol
InChI Key: DVWQTDDROHVAFJ-UHFFFAOYSA-N
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Description

1-Bromo-3-(isocyano(tosyl)methyl)benzene is a chemical compound with a complex structure that includes a bromine atom, an isocyano group, and a tosyl group attached to a benzene ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(isocyano(tosyl)methyl)benzene typically involves multiple steps, starting with the bromination of a suitable benzene derivative. The isocyano group is introduced through a reaction with an appropriate isocyanide reagent, and the tosyl group is added via a sulfonation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance efficiency and safety in large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(isocyano(tosyl)methyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Addition Reactions: The isocyano group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles (e.g., sodium azide for substitution), oxidizing agents (e.g., potassium permanganate for oxidation), and reducing agents (e.g., lithium aluminum hydride for reduction). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of bromine-free derivatives, while oxidation and reduction reactions can produce compounds with different oxidation states .

Scientific Research Applications

1-Bromo-3-(isocyano(tosyl)methyl)benzene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzene derivatives with bromine, isocyano, and tosyl groups, such as:

Uniqueness

The presence of the bromine atom allows for versatile substitution reactions, while the isocyano and tosyl groups provide additional sites for chemical modification.

Properties

IUPAC Name

1-bromo-3-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO2S/c1-11-6-8-14(9-7-11)20(18,19)15(17-2)12-4-3-5-13(16)10-12/h3-10,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWQTDDROHVAFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=CC=C2)Br)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378084
Record name 1-Bromo-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

655256-70-5
Record name 1-Bromo-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared by a similar process to that described for Intermediate 53 but using {(3-bromophenyl)[(4-methylphenyl)sulfonyl]methyl}formamide (Intermediate 56) in place of {(3-iodophenyl)[(4-methylphenyl)sulfonyl]methyl}formamide (Intermediate 52). Light brown solid (3.2 g, 30%);
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